1-(3-Dipropylaminopropyl)homopiperazine
Overview
Description
1-(3-Dipropylaminopropyl)homopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound, in particular, features a homopiperazine ring substituted with a dipropylaminopropyl group, which imparts specific chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-Dipropylaminopropyl)homopiperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the acylation of piperazine with methacrylic anhydride or benzoyl chloride, followed by further functionalization .
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available raw materials. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-(3-Dipropylaminopropyl)homopiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the nitrogen atoms in the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(3-Dipropylaminopropyl)homopiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Dipropylaminopropyl)homopiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the desired biological effects. For example, in medicinal applications, it may bind to neurotransmitter receptors, altering their function and resulting in anxiolytic or antidepressant effects .
Comparison with Similar Compounds
1-(3-Dipropylaminopropyl)homopiperazine can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.
1-(3-Chlorophenyl)piperazine: Studied for its potential as an anxiolytic and antidepressant agent.
1-(4-Methylphenyl)piperazine: Used in the development of various pharmaceuticals due to its unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVQJBPSCHNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374454 | |
Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-53-9 | |
Record name | Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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